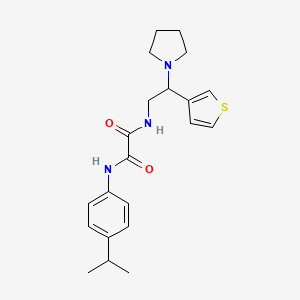

![molecular formula C11H20N4 B2552560 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine CAS No. 1001510-03-7](/img/structure/B2552560.png)

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

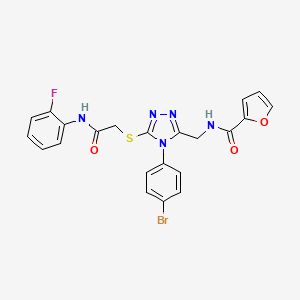

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine is a useful research compound. Its molecular formula is C11H20N4 and its molecular weight is 208.309. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Mycobacterial Activity

Piperazine derivatives have been recognized for their medicinal importance, particularly in combating Mycobacterium tuberculosis. A review covering the design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules highlights the potential of piperazine as a key building block in developing anti-mycobacterial agents, especially against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of tuberculosis (TB) (Girase et al., 2020).

Metabolic and Pharmacokinetic Properties

The metabolic disposition and pharmacokinetics of arylpiperazine derivatives, including their N-dealkylation to 1-aryl-piperazines, have implications for their clinical applications. These derivatives undergo extensive metabolism involving CYP3A4-dependent N-dealkylation, leading to metabolites with varied receptor-related effects. Such insights are crucial for understanding the drug's efficacy and safety profiles (Caccia, 2007).

Therapeutic Uses and Patent Review

Piperazine derivatives have been featured in numerous patents for their versatile therapeutic uses, including as antipsychotics, antidepressants, anticancer, antiviral, and anti-inflammatory agents. This demonstrates the broad potential of piperazine in drug discovery and its flexibility as a pharmacophore for designing drug-like molecules for a variety of diseases (Rathi et al., 2016).

DNA Interaction and Radioprotection

The interaction of Hoechst 33258, a piperazine derivative, with the minor groove of double-stranded B-DNA, highlights the compound's utility in biological research and potential therapeutic applications. Such derivatives are used in cell biology for chromosome and nuclear staining, and some have applications as radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).

Anti-Diabetic and Enzyme Inhibition

Dipeptidyl peptidase IV (DPP IV) inhibitors, which have been patented and include piperazine derivatives, play a significant role in treating type 2 diabetes mellitus (T2DM) by inhibiting the degradation of incretin molecules. This demonstrates the therapeutic relevance of piperazine derivatives in managing T2DM and highlights the importance of continued research into selective enzyme inhibitors (Mendieta et al., 2011).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors, influencing a broad range of biological activities .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

Similar compounds have been known to induce various molecular and cellular effects .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Biochemical Analysis

Biochemical Properties

It is known that pyrazole derivatives can interact with various enzymes and proteins

Cellular Effects

It is known that pyrazole derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4/c1-3-15-10(2)11(8-13-15)9-14-6-4-12-5-7-14/h8,12H,3-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOHCZSVYPTLRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)CN2CCNCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

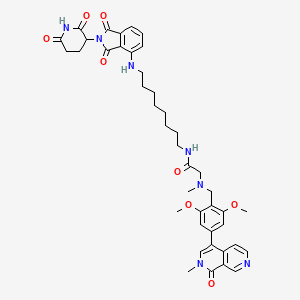

![3,3,3-trifluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2552478.png)

![1-(3-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2552485.png)

![N-(1-cyanocyclohexyl)-2-[5-(diethylsulfamoyl)-1-ethylbenzimidazol-2-yl]sulfanylacetamide](/img/structure/B2552494.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2552496.png)